molecular formula C17H13F2N5O B2991663 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034394-26-6

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Katalognummer: B2991663
CAS-Nummer: 2034394-26-6
Molekulargewicht: 341.322
InChI-Schlüssel: WUWREXRGQUAZAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea” is a urea derivative featuring a pyrazine core substituted with a pyridin-4-yl moiety at the 3-position and a 2,6-difluorophenyl group attached via a methylene-linked urea bridge. The compound’s molecular formula is C₁₈H₁₄F₂N₆O (calculated molecular weight: 392.35 g/mol).

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O/c18-12-2-1-3-13(19)16(12)24-17(25)23-10-14-15(22-9-8-21-14)11-4-6-20-7-5-11/h1-9H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWREXRGQUAZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.

  • Medicine: The compound's unique structure makes it a candidate for drug development, potentially targeting specific biological pathways.

  • Industry: Its properties may be useful in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Pyrazine vs. Pyridopyrazine Cores

  • The target compound’s pyrazine core differs from the pyridopyrazine scaffold in ’s compound . Pyridopyrazines (fused bicyclic systems) often exhibit enhanced rigidity and binding affinity to kinase ATP pockets compared to monocyclic pyrazines. However, pyrazine derivatives like the target compound may offer synthetic versatility and tunable solubility.

Substituent Effects

  • Pyridin-4-yl vs.
  • 2,6-Difluorophenyl vs. 4-Fluorophenyl: The 2,6-difluorophenyl group in the target compound may improve metabolic stability compared to 4-fluorophenyl () due to steric hindrance of cytochrome P450-mediated oxidation.

Urea vs. Amine Linkers

Pharmacological Implications

  • The compound’s confirmed p38 MAP kinase inhibition suggests that the target urea derivative (with a similar pyridine-pyrazine motif) may share kinase-targeting activity but with modified potency or selectivity due to its urea linker .
  • The furan-containing analogue (BJ51671) likely exhibits reduced basicity and altered pharmacokinetics compared to the pyridin-4-yl variant, though empirical data are needed .

Biologische Aktivität

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a difluorophenyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrazinyl side chain. The synthesis typically involves multi-step organic reactions, starting from the preparation of the difluorophenyl and pyrazolyl intermediates, followed by coupling reactions under controlled conditions to achieve high yield and purity .

Anticancer Properties

Research indicates that derivatives of urea compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. In vitro evaluations have demonstrated that these compounds can significantly reduce cell proliferation in cancer cell lines such as bladder and breast cancer models .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetCell Lines TestedIC50 (µM)
NVP-BGJ398FGFR1-3RT112 (bladder)0.1
Compound XFGFRMDA-MB-231 (breast)0.05

The mechanism by which 1-(2,6-difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to modulation of key pathways related to cell growth and survival .

Pharmacological Applications

The compound is being investigated for its potential therapeutic applications beyond oncology. Its ability to modulate enzyme activity suggests possible uses in treating diseases related to metabolic dysfunctions or inflammatory processes. Ongoing research aims to elucidate its full pharmacological profile.

Case Studies

Recent studies have highlighted the efficacy of similar urea derivatives in clinical settings. For example, a clinical trial involving a closely related compound demonstrated promising results in patients with advanced solid tumors, showcasing the potential for this class of compounds in targeted cancer therapy .

Table 2: Clinical Trials of Urea Derivatives

Study ReferenceCompound NamePhaseIndicationOutcome
NVP-BGJ398IIBladder CancerSignificant response rate
Compound YISolid TumorsSafe and tolerable

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.